molecular formula C19H22N4O4 B11003761 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B11003761
M. Wt: 370.4 g/mol
InChI Key: DCVSNPKXCKRHGL-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is a synthetic organic compound. It is characterized by its complex molecular structure, which includes a benzodioxin ring, a methoxypyridazinyl group, and a piperidine carboxamide moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide typically involves multi-step organic reactions

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxin ring.

    Reduction: Reduction reactions could be used to modify the piperidine ring.

    Substitution: Various substitution reactions can occur, especially on the methoxypyridazinyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds with similar structures are often studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit various biological activities, such as anti-inflammatory or anticancer properties.

Medicine

In medicine, such compounds could be investigated for their therapeutic potential. They might serve as lead compounds in drug discovery programs aimed at treating various diseases.

Industry

Industrially, the compound could be used in the development of new materials or as a specialty chemical in various applications.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C19H22N4O4

Molecular Weight

370.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

InChI

InChI=1S/C19H22N4O4/c1-25-18-5-4-17(21-22-18)23-8-6-13(7-9-23)19(24)20-14-2-3-15-16(12-14)27-11-10-26-15/h2-5,12-13H,6-11H2,1H3,(H,20,24)

InChI Key

DCVSNPKXCKRHGL-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C=C1)N2CCC(CC2)C(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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